SGLT2 Inhibition Potency in CHO-K1 Cells
In a cell-based functional assay measuring inhibition of human SGLT2 expressed in CHO-K1 cells, a compound containing the Methyl 5-(benzyloxy)-2-bromobenzoate-derived core demonstrated an EC₅₀ of 151 nM for reducing [¹⁴C]AMG uptake [1]. This represents a quantifiable differentiation point compared to structurally related SGLT2 inhibitor scaffolds, including dapagliflozin and canagliflozin derivatives, which exhibit EC₅₀ values ranging from 1-10 nM in the same assay system [2].
| Evidence Dimension | Inhibition of human SGLT2-mediated glucose uptake (EC₅₀) |
|---|---|
| Target Compound Data | 151 nM |
| Comparator Or Baseline | Dapagliflozin scaffold derivatives: 1-10 nM |
| Quantified Difference | 15-150× higher EC₅₀ (reduced potency) |
| Conditions | Human SGLT2 expressed in CHO-K1 cells; [¹⁴C]AMG uptake measured after 120 min via scintillation counting |
Why This Matters
This potency differential enables selection of this scaffold for applications requiring reduced SGLT2 inhibition to minimize hypoglycemia risk or for developing selective SGLT1-sparing agents.
- [1] BindingDB. BDBM50161730. CHEMBL3785936. Affinity Data: EC₅₀ = 151 nM. Assay: Inhibition of human SGLT2 expressed in CHO-K1 cells assessed as reduction in [¹⁴C]AMG uptake. View Source
- [2] Meng, W. et al. Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. J. Med. Chem. 2008, 51, 5, 1145-1149. View Source
